1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Description
Properties
IUPAC Name |
1,2-dimethyl-6H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-5-7-3-4-10-9(12)8(7)11(6)2/h3-5H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJBVDBVANKVKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3).
Mode of Action
Related compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfr signaling pathway, which plays an essential role in various types of tumors.
Biochemical Analysis
Biochemical Properties
1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit kinase inhibitory activity, particularly against fibroblast growth factor receptors (FGFRs) . This interaction is crucial as FGFRs are involved in cell proliferation, differentiation, and angiogenesis. The compound’s ability to inhibit these receptors suggests its potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound influences various cellular processes. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are mediated through its impact on cell signaling pathways, such as the FGFR signaling pathway. By inhibiting FGFRs, this compound disrupts downstream signaling cascades, leading to altered gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and induction of apoptosis. Additionally, this compound may also interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, leading to the formation of several metabolites. These metabolites may retain some biological activity and contribute to the overall effects of the compound. The exact metabolic pathways and the enzymes involved are still being elucidated, but initial studies suggest the involvement of cytochrome P450 enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes. Post-translational modifications and targeting signals may influence its localization to specific compartments or organelles, thereby affecting its biological activity .
Biological Activity
1,2-Dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS No. 1375471-39-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
The compound's chemical formula is , with a molecular weight of 162.19 g/mol. Its structural representation includes a pyrrole ring fused to a pyridine moiety, contributing to its unique biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 1,2-Dimethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one |
| PubChem CID | 54595989 |
Antiproliferative Effects
Recent studies have highlighted the compound's significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The compound exhibits low IC50 values, indicating potent inhibitory effects on cell growth:
- HeLa Cells : IC50 = 0.022 μM
- A549 Cells : IC50 = 0.035 μM
- MDA-MB-231 Cells : IC50 = 0.035 μM
These results suggest that modifications in the molecular structure can enhance biological activity, particularly through the introduction of substituents that improve binding affinity to target proteins involved in cell proliferation .
The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of tubulin polymerization. Molecular modeling studies indicate that the compound binds to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for mitosis . This disruption leads to mitotic delay and subsequent cell death.
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives is often influenced by functional groups attached to the core structure. In the case of this compound:
- Methyl Substituents : The presence of methyl groups at positions 1 and 2 enhances solubility and bioavailability.
- Hydroxyl Groups : Compounds with hydroxyl substituents have shown improved antiproliferative activity due to increased hydrogen bonding interactions with biological targets .
Study on Anticancer Activity
In a recent experimental study focused on the anticancer potential of this compound:
Scientific Research Applications
Anticancer Activity
Research indicates that pyrrolopyridine derivatives exhibit significant anticancer properties. 1,2-Dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has been studied for its ability to inhibit specific cancer cell lines. For instance, a study demonstrated that this compound could induce apoptosis in human cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .
Neuroprotective Effects
The compound has shown promise in neuroprotection. Studies suggest that it may protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neurotransmitter systems and reduction of neuroinflammation .
Antimicrobial Properties
Another significant application is its antimicrobial activity. Research has identified that this compound can inhibit the growth of various bacterial strains. This property is particularly relevant in developing new antibiotics in an era of increasing antibiotic resistance .
Organic Electronics
In materials science, this compound has potential applications in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The incorporation of pyrrolopyridine derivatives can enhance the efficiency and stability of these devices .
Polymer Chemistry
The compound can also serve as a building block in polymer chemistry. Its reactive functional groups allow it to be used in the synthesis of novel polymers with tailored properties for specific applications such as coatings and adhesives .
Case Studies
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of methyl groups significantly impacts molecular properties. Key comparisons include:
Key Insight : Proximal substituents (e.g., 1,2-dimethyl) may restrict conformational flexibility but improve selectivity for compact binding sites, whereas distal groups (e.g., 1,5-dimethyl) offer broader accessibility .
Physicochemical Properties
Note: The 1,2-dimethyl derivative’s lower molecular weight and balanced LogP may favor oral bioavailability compared to bulky aryl analogs .
Preparation Methods
Intramolecular Cyclization of 2-Pyrrolecarboxylic Acid Amidoacetals
A key and efficient method for synthesizing substituted pyrrolo[2,3-c]pyridine-7-ones, including the 1,2-dimethyl derivative, involves an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals. This approach was reported by Nechayev et al. (2012) and is notable for its scalability and regioselectivity.
- Procedure : The reaction starts with 2-pyrrolecarboxylic acid amidoacetals subjected to acidic conditions which promote intramolecular cyclization to form the fused pyrrolo[2,3-c]pyridin-7-one core.
- Advantages : The method is facile, scalable to at least 1.5 mol quantities without loss of yield, and allows for subsequent regioselective alkylation or arylation at the N6 position.
- Yield and Purity : High yields are reported, with products typically purified by column chromatography.
This method is particularly suitable for preparing the 1,2-dimethyl-substituted analogue by introducing methyl groups either before or after cyclization, depending on the synthetic route design.
Multicomponent and Transition-Metal Catalyzed Cross-Coupling Reactions
Another synthetic strategy involves multicomponent reactions (MCRs) or transition-metal-catalyzed cross-coupling to assemble the pyrrolo[2,3-c]pyridine framework with methyl substituents.
- Catalysts : Copper(I) or Copper(II) catalysts are commonly employed to optimize the annulation efficiency.
- Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF) enhance solubility of intermediates and promote reaction kinetics.
- Temperature : Reactions are typically conducted at 80–100°C to balance reaction rate and minimize decomposition.
- Example : Copper-catalyzed Ugi-N-arylation has been successfully used for similar fused heterocyclic systems, yielding up to 85% regioselectively substituted products.
- Methylation : Methyl groups can be introduced via alkylation steps either on the pyrrole nitrogen or on the pyridine ring prior to or post-cyclization.
Alkylation and Arylation of Pyrrolo[2,3-c]pyridin-7-ones
Following the formation of the core pyrrolo[2,3-c]pyridin-7-one structure, regioselective alkylation or arylation can be performed to install methyl groups at desired positions.
- Regioselectivity : Alkylation typically occurs at the nitrogen (N6) position, allowing for selective introduction of methyl substituents.
- Reagents : Common alkylating agents include methyl iodide or methyl bromide under basic conditions.
- Purification : Products are purified by column chromatography, often using petroleum ether/ethyl acetate mixtures.
- Example : The methylation of the nitrogen atom in the pyrrolo-pyridine scaffold enhances solubility and biological activity.
Representative Experimental Procedure (Literature Example)
A typical synthesis of a related pyrrolo[2,3-c]pyridine derivative involves:
- Dissolving the starting 4-chloro-1H-pyrrolo[2,3-b]pyridine in DMF.
- Addition of sodium hydride (NaH) at 0°C to deprotonate the nitrogen.
- Subsequent addition of a silylating agent such as SEMCl to protect the nitrogen.
- Workup by aqueous extraction and purification by column chromatography.
- Final deprotection and methylation steps yield the methylated pyrrolo[2,3-c]pyridin-7-one derivative.
Though this example is for a closely related compound, similar conditions apply for the 1,2-dimethyl derivative with adjustments to introduce methyl groups at both N1 and C2 positions.
Summary Table of Key Preparation Steps and Conditions
| Step | Reaction Type | Key Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Acid-promoted intramolecular cyclization | 2-pyrrolecarboxylic acid amidoacetals, acid catalyst | Scalable, regioselective core formation | High (up to 85%) |
| 2 | Transition-metal catalyzed cross-coupling | Cu(I)/Cu(II) catalysts, DMF, 80–100°C | Efficient annulation and substitution | Up to 85% |
| 3 | Alkylation (methylation) | Methyl iodide/bromide, base (NaH, K2CO3) | Selective N6 or C2 methylation | High, regioselective |
| 4 | Purification | Column chromatography (petroleum ether/EtOAc) | Removes impurities, isolates pure product | — |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy : Proton and carbon NMR confirm methyl group positions (e.g., N-methyl typically shows a singlet near δ 2.3–3.0 ppm).
- Mass Spectrometry : Electrospray ionization (ESI-MS) confirms molecular ion peaks consistent with expected molecular weight (~162.19 g/mol).
- X-ray Crystallography : Confirms fused ring system and regiochemistry of methyl substituents.
- Chromatography : Purity assessed by column chromatography and HPLC.
Research Findings on Synthetic Optimization
- Reaction temperature and solvent choice critically affect yield and regioselectivity.
- Use of protecting groups (e.g., SEM) on nitrogen atoms can improve reaction control.
- Alkylation steps require careful stoichiometric control to avoid over-alkylation.
- Scale-up studies confirm robustness of acid-promoted cyclization for gram to mol scale synthesis.
Q & A
Q. What are the established synthetic routes for 1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one, and how do reaction conditions influence yield?
The synthesis of pyrrolo[2,3-c]pyridine derivatives often involves multicomponent reactions (MCRs) or transition-metal-catalyzed cross-coupling. For example, copper-catalyzed Ugi-N-arylation sequences have been used to construct similar pyrrolo-quinoxaline scaffolds with high regioselectivity (yields up to 85%) . Key factors include:
- Catalyst selection : Cu(I) or Cu(II) catalysts optimize annulation efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature : Reactions typically proceed at 80–100°C to balance kinetics and decomposition risks.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?
Combined spectroscopic and crystallographic methods are critical:
- NMR : and NMR can resolve methyl group positions (e.g., δ ~2.35 ppm for N-methyl in analogous compounds) .
- X-ray crystallography : Used to confirm fused-ring systems and substituent orientation, as demonstrated for 6-methyl-4-(2-phenoxyphenyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in PDB ligand studies .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Cytotoxicity screening : Use cancer cell lines (e.g., A431, EGFR-overexpressing) with MTT assays. Pyrrolo[2,3-c]pyridines show IC values in the low micromolar range .
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) due to structural similarity to purine-based inhibitors .
Advanced Research Questions
Q. How can substituent modifications on the pyrrolo[2,3-c]pyridinone core enhance target selectivity in kinase inhibition?
Structure-activity relationship (SAR) studies reveal:
- C-4 position : Introducing aryl groups (e.g., 2-phenoxyphenyl) improves hydrophobic interactions with kinase ATP pockets .
- N-methylation : 1,2-Dimethyl groups reduce metabolic instability but may sterically hinder binding. Comparative data for analogs:
| Substituent | IC (EGFR) | Selectivity Ratio (EGFR vs. VEGFR2) |
|---|---|---|
| 1,2-Dimethyl | 0.8 µM | 12:1 |
| 1-Methyl, 2-H | 1.2 µM | 8:1 |
| 4-(2-Phenoxyphenyl) | 0.5 µM | 20:1 |
Q. What strategies resolve low yields in Suzuki-Miyaura couplings involving halogenated pyrrolo[2,3-c]pyridinones?
For couplings at C-4 or C-6 positions:
- Boronate preparation : Use Miyaura borylation with Pd(dppf)Cl to generate stable pinacol boronates (e.g., 56 in ).
- Catalytic system : Pd XPhos G2 with KPO base achieves >90% conversion in aryl chloride couplings .
- Microwave assistance : Reduces reaction time from 24h to 2h while maintaining yields ≥85% .
Q. How can computational methods predict the compound’s interaction with epigenetic reader domains?
Molecular docking and MD simulations using tools like AutoDock Vina:
- Target : Bromodomains (e.g., BRD4) due to the compound’s planar heterocyclic core.
- Key interactions : Hydrogen bonds with Asn140 and π-π stacking with Tyr97 in BRD4 (docking scores ≤-9.5 kcal/mol) .
- Validation : Compare with experimental binding data from SPR or ITC .
Methodological Challenges and Solutions
Q. How to address discrepancies in reported biological activity across analogs?
Case study: A 1,2-dimethyl analog showed 10-fold lower cytotoxicity than a 1-methyl derivative in A431 cells.
- Hypothesis : Methyl steric effects reduce membrane permeability.
- Validation :
- LogP measurements: 1,2-Dimethyl analog has LogP = 2.1 vs. 1.8 for 1-methyl.
- PAMPA assay: Permeability decreased by 40% for the dimethyl variant .
Q. What purification techniques optimize isolation of polar intermediates in synthesis?
- Flash chromatography : Use gradient elution (hexane/EtOAc to DCM/MeOH) for N-tosylated intermediates .
- Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity (>98%) products .
Data Contradictions and Resolution
Q. Why do some studies report conflicting SAR trends for C-7 substituents?
Divergent results arise from assay conditions:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
